molecular formula C15H14N6O2 B2591899 5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034425-88-0

5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2591899
CAS No.: 2034425-88-0
M. Wt: 310.317
InChI Key: QEZLJCMJAWBPTG-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the isoxazole ring, followed by the introduction of the cyclopropyl group, and finally, the formation of the triazole and pyridine moieties. Common reagents and conditions include:

  • Cyclopropylation reactions using cyclopropyl halides.
  • Formation of the isoxazole ring via cyclization reactions.
  • Click chemistry for the synthesis of the triazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine or isoxazole rings.

    Reduction: Reduction reactions could target the triazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular pathways and its potential as a biochemical tool.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include:

    Enzyme inhibition: Binding to the active site of an enzyme and preventing its normal function.

    Receptor modulation: Acting as an agonist or antagonist at a receptor site, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-cyclopropyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

5-cyclopropyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O2/c22-15(13-6-14(23-19-13)10-3-4-10)17-7-11-9-21(20-18-11)12-2-1-5-16-8-12/h1-2,5-6,8-10H,3-4,7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZLJCMJAWBPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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